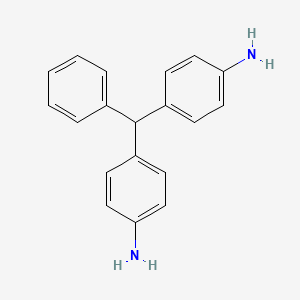

4,4'-Diaminotriphenylmethane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-aminophenyl)-phenylmethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,19H,20-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECVXFWNYNXCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975705 | |

| Record name | 4,4'-(Phenylmethylene)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-40-7 | |

| Record name | 4,4′-(Phenylmethylene)bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Benzylidenedianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diaminotriphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(Phenylmethylene)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-benzylidenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Diaminotriphenylmethane and Its Derivatives

Classic Approaches to 4,4'-Diaminotriphenylmethane Synthesis

The foundational methods for synthesizing this compound have been in use for over a century, demonstrating their reliability and effectiveness. These classic approaches typically involve acid-catalyzed condensation or alkylation reactions.

The Baeyer condensation, first described in the late 19th century, remains a widely utilized method for the synthesis of triarylmethane dyes, including this compound. sioc-journal.cncdnsciencepub.com This reaction involves the acid-catalyzed condensation of an aromatic aldehyde with an aromatic amine. hilarispublisher.com In the case of this compound, benzaldehyde (B42025) is reacted with aniline (B41778) in the presence of an acid catalyst.

The mechanism is initiated by the protonation of the aldehyde, which enhances its electrophilicity. hilarispublisher.com Subsequently, the electron-rich aniline undergoes electrophilic aromatic substitution, attacking the activated carbonyl carbon. Dehydration of the resulting intermediate, followed by a second electrophilic substitution with another aniline molecule, yields the final this compound product. A variety of acid catalysts have been employed, including mineral acids like hydrochloric acid, as well as solid acids such as zeolites and p-toluenesulfonic acid. hilarispublisher.com

A notable example is the synthesis of this compound by reacting benzaldehyde and aniline with aniline hydrochloride as the acid catalyst. hilarispublisher.com This method often results in good yields, though the formation of ortho isomers as byproducts can occur. hilarispublisher.com

Table 1: Examples of Baeyer Condensation for Substituted 4,4'-Diaminotriphenylmethanes

| Aldehyde | Aniline Derivative | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Aniline | Aniline hydrochloride | 43 | hilarispublisher.com |

| Benzaldehyde | Aniline | Aniline hydrochloride | 47 | researchgate.net |

| 4-Chlorobenzaldehyde | Aniline | Aniline hydrochloride | - | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Friedel-Crafts reactions, a staple in organic synthesis, provide another classic route to this compound. wikipedia.org This method involves the electrophilic aromatic substitution of an aromatic ring with an alkyl halide or other electrophilic carbon source in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.commasterorganicchemistry.com

In the context of this compound synthesis, a Friedel-Crafts type catalytic alkylation of aromatic rings with aromatic aldehydes or their imines can be employed. nih.govbeilstein-journals.org The Lewis acid activates the aldehyde, facilitating its attack by the electron-rich aniline molecules. The reaction proceeds through a carbocation intermediate, which then alkylates the aniline at the para position. mt.com

However, a significant limitation of Friedel-Crafts alkylation is the propensity for the Lewis acid catalyst to complex with the amino groups of the aniline, deactivating them towards electrophilic substitution. ucalgary.ca This can necessitate the use of protecting groups or carefully controlled reaction conditions to achieve satisfactory yields.

While not as "classic" as Baeyer condensation or Friedel-Crafts alkylation, palladium-catalyzed cross-coupling reactions represent a significant synthetic tool that has been adapted for the formation of triarylmethanes. These methods offer a different mechanistic pathway, involving the formation of carbon-carbon bonds through an organopalladium intermediate.

One such approach involves the palladium-catalyzed arylation of aryl(azaaryl)methanes with aryl halides. nih.govbeilstein-journals.org This methodology allows for the construction of the triarylmethane framework by coupling pre-functionalized precursors. The versatility of palladium catalysis allows for a broad range of substrates to be used, including various substituted aryl halides and organometallic reagents. mit.edunih.gov The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial in improving the efficiency and scope of these reactions, enabling the coupling of even sterically hindered or electronically diverse substrates. mit.edumit.edu

Modern Advancements in this compound Synthetic Efficiency

In recent years, a major focus in chemical synthesis has been the development of more efficient, economical, and environmentally friendly processes. This has led to significant advancements in the synthesis of this compound, particularly through the exploration of solvent-free reaction conditions.

The elimination of volatile organic solvents is a key principle of green chemistry. ijfmr.com Solvent-free, or "neat," reactions offer numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates. Several successful solvent-free methods for the synthesis of this compound and its derivatives have been reported, often employing a catalyst to facilitate the reaction at elevated temperatures. d-nb.inforesearchgate.net

A variety of catalysts have proven effective under these conditions. For instance, antimony trichloride (B1173362) (SbCl₃) has been used as a mild and efficient catalyst for the one-pot reaction of N,N-dimethylaniline with various aryl aldehydes, producing substituted triarylmethanes in good to excellent yields. nih.govbeilstein-journals.org Similarly, heteropoly acids like H₃PW₁₂O₄₀ and zeolites such as HZSM5 have been successfully employed, with H₃PW₁₂O₄₀ generally showing higher activity. researchgate.net Other catalysts that have been utilized in solvent-free syntheses include cerium(IV) ammonium (B1175870) nitrate (B79036) and iron(III) phosphate (B84403) (FePO₄). sphinxsai.comresearchgate.net Microwave irradiation has also been explored as an energy source to accelerate these solvent-free reactions. ijfmr.com

Table 2: Catalysts for Solvent-Free Synthesis of this compound Derivatives

| Catalyst | Reactants | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| SbCl₃ | Benzaldehyde, N,N-dimethylaniline | 120 | 80 | nih.govd-nb.info |

| H₃PW₁₂O₄₀ | Benzaldehyde, Aniline | 120 | 85 | researchgate.net |

| HZSM5 | Benzaldehyde, Aniline | 120 | 80 | researchgate.net |

| Cerium(IV) ammonium nitrate | Benzaldehyde, N,N-dimethylaniline | 120 | 78 | sphinxsai.com |

| FePO₄ | Aryl aldehydes, N,N-dimethylaniline | 100 | Good to excellent | researchgate.net |

| Aniline hydrochloride | Substituted aldehydes, Aniline | 120 | - | hilarispublisher.com |

| Sc(OTf)₃ (with microwave) | Aromatic aldehydes, 2,5-dimethoxybenzenamine | - | - | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Pushing the boundaries of green chemistry even further, researchers have investigated the possibility of synthesizing this compound without the need for any catalyst. A remarkable example of this is the use of high-temperature water, particularly near its critical point, as both the solvent and a promoter for the condensation reaction between aniline and aromatic aldehydes. tandfonline.com

In these catalyst-free systems, high-temperature water acts as a mild acid, facilitating the reaction without the need for traditional acid catalysts. tandfonline.com This approach offers a truly green alternative, as water is an environmentally benign solvent, and the absence of a catalyst simplifies product purification and eliminates catalyst-related waste. Studies have shown that significant acceleration of the condensation reaction can be achieved in near-critical and supercritical water, affording the desired diaminotriphenylmethane products in good yields. tandfonline.com The reactivity in these systems is influenced by factors such as temperature and the electronic nature of the substituents on the aromatic aldehyde. tandfonline.com

Catalytic Systems in this compound Synthesis

The choice of catalyst is crucial for the successful synthesis of this compound, as it facilitates the key electrophilic aromatic substitution step. Both Brønsted and Lewis acids are widely employed to activate the aldehyde reactant.

Brønsted acids are traditional and effective catalysts for the synthesis of diaminotriphenylmethanes via the condensation of anilines with aldehydes. d-nb.infobeilstein-journals.orgsphinxsai.com Commonly used acids include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA). researchgate.netsphinxsai.com The mechanism involves the protonation of the aldehyde's carbonyl oxygen, which enhances its electrophilicity and facilitates the subsequent nucleophilic attack by the electron-rich aniline ring.

Hydrochloric Acid (HCl) : Often used in the form of aniline hydrochloride, HCl provides the acidic environment necessary for the reaction to proceed. hilarispublisher.comgoogle.com For example, a mixture of a substituted benzaldehyde and aniline can be refluxed with aniline hydrochloride as the catalyst to produce the desired diaminotriphenylmethane. hilarispublisher.com

Sulfuric Acid (H₂SO₄) : Concentrated sulfuric acid is a powerful catalyst for this transformation, though its corrosive nature and the potential for side reactions necessitate careful control of reaction conditions. researchgate.net Heterogeneous catalysts, such as sulfuric acid immobilized on silica (B1680970) gel, have been developed to mitigate these issues, offering easier work-up and catalyst reusability. scirp.org

p-Toluenesulfonic Acid (p-TSA) : p-TSA is a strong, solid organic acid that is often preferred due to its ease of handling, lower corrosivity, and high efficiency. academie-sciences.frpreprints.org It has been successfully used as a catalyst in the Baeyer condensation, sometimes in conjunction with microwave irradiation under solvent-free conditions, to afford products in high yields. hilarispublisher.compreprints.org

The general reaction is typically performed by heating the aldehyde with an excess of aniline, which serves as both reactant and solvent, in the presence of the acid catalyst. hilarispublisher.com

Lewis acids offer an alternative catalytic pathway by coordinating to the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack. This approach often allows for milder reaction conditions and can provide high yields.

Antimony trichloride (SbCl₃) has been identified as a simple, mild, and efficient Lewis acid catalyst for the one-pot synthesis of 4,4'-diaminotriarylmethanes. d-nb.infonih.gov This method is particularly attractive because it proceeds under solvent-free conditions, reducing environmental impact and simplifying product isolation. beilstein-journals.orgnih.gov The reaction involves heating an aromatic aldehyde with an N-substituted aniline in the presence of a catalytic amount of SbCl₃. d-nb.info The process has been shown to be effective for a wide variety of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, affording the corresponding diaminotriphenylmethane derivatives in good to excellent yields. d-nb.infonih.gov A typical procedure involves heating the reactants at 120°C for a few hours. beilstein-journals.org

Table 2: SbCl₃-Catalyzed Synthesis of this compound Derivatives

| Aldehyde | Aniline Derivative | Catalyst Amount (mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | N,N-dimethylaniline | 30 | 120 | 4 | 80 |

| 4-Chlorobenzaldehyde | N,N-dimethylaniline | 30 | 120 | 3.5 | 90 |

| 4-Nitrobenzaldehyde | N,N-dimethylaniline | 30 | 120 | 3 | 95 |

Data adapted from Rauf, A., et al. (2011). Beilstein Journal of Organic Chemistry. d-nb.infobeilstein-journals.orgnih.gov

Cerium(IV) ammonium nitrate (CAN) is another effective and versatile Lewis acid catalyst for preparing 4,4'-diaminotriphenylmethanes. sphinxsai.comresearchgate.net Like the SbCl₃-catalyzed method, CAN-promoted synthesis is typically performed under solvent-free conditions, offering advantages in terms of efficiency and green chemistry. sphinxsai.com The reaction mechanism involves the activation of the aldehyde's carbonyl group by the cerium cation, facilitating a tandem regioselective electrophilic aromatic substitution with N,N-dimethylaniline. sphinxsai.comresearchgate.net This method has been successfully applied to a range of aryl aldehydes, consistently producing diaminotriarylmethane compounds in good to excellent yields. sphinxsai.com CAN is an appealing catalyst due to its low cost, ease of handling, and high efficiency. researchgate.netnih.gov

Table 3: Cerium(IV) Ammonium Nitrate (CAN) Catalyzed Synthesis of Derivatives

| Aldehyde | Aniline Derivative | Catalyst | Conditions | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | N,N-dimethylaniline | CAN | 100°C, Solvent-free | 20 | 90 |

| 4-Chlorobenzaldehyde | N,N-dimethylaniline | CAN | 100°C, Solvent-free | 15 | 95 |

| 4-Nitrobenzaldehyde | N,N-dimethylaniline | CAN | 100°C, Solvent-free | 15 | 98 |

Data adapted from Bardajee, G. R. (2009). International Journal of ChemTech Research. sphinxsai.comresearchgate.net

Lewis Acid Catalysis for this compound Synthesis

Zinc Chloride in this compound Synthesis

Zinc chloride (ZnCl₂) serves as a Lewis acid catalyst in the synthesis of this compound and its derivatives. beilstein-journals.orgd-nb.info This reaction is a notable method for preparing diaminotriphenylmethanes (DTMs). beilstein-journals.org The synthesis typically involves the reaction of arylaldehydes with N,N-dimethylaniline. beilstein-journals.orgd-nb.info Zinc chloride is one of several Lewis acids, alongside zeolites and montmorillonite (B579905) K-10, that can be employed for this transformation. beilstein-journals.orgd-nb.info

Zeolite-Based Catalysis for this compound and Derivatives

Zeolites are crystalline aluminosilicates that function as solid acid catalysts and are effective in the synthesis of this compound. beilstein-journals.orgd-nb.infohilarispublisher.comresearchgate.net Their catalytic activity stems from their porous structure and acidic sites. mdpi.com The use of zeolites, such as HZSM-5, represents an important method for producing DTMs. beilstein-journals.orgd-nb.inforesearchgate.net These catalysts are utilized in the Baeyer condensation reaction between aniline and benzaldehyde. hilarispublisher.com

HZSM-5 Zeolite Applications

HZSM-5, a medium-pore zeolite, is a specific type of zeolite catalyst used in the synthesis of this compound and its derivatives. researchgate.netyoutube.com It can be used in its protonated form (H-ZSM-5) and is known for its shape-selective catalytic properties. youtube.comresearchgate.net An efficient and simple method for synthesizing these compounds involves the reaction of various substituted aromatic aldehydes with anilines in the presence of a catalytic amount of HZSM-5 under solvent-free conditions. researchgate.net While HZSM-5 is reusable, it has shown lower activity compared to other catalysts like 12-tungstophosphoric acid in this specific synthesis. researchgate.net

12-Tungstophosphoric Acid (H₃PW₁₂O₄₀) Catalysis

12-Tungstophosphoric acid (H₃PW₁₂O₄₀), a heteropoly acid, is a highly effective and reusable catalyst for the synthesis of this compound and its derivatives. researchgate.netderpharmachemica.com It exhibits strong acidity and can be used in solvent-free conditions, making it an environmentally friendly option. researchgate.nettungsten-powder.com In comparative studies, H₃PW₁₂O₄₀ has demonstrated better activity and resulted in shorter reaction times and higher yields than HZSM-5 zeolite for the same reaction. researchgate.net The reaction is typically carried out by reacting aromatic aldehydes with anilines at elevated temperatures. researchgate.net

Table 1: Comparison of HZSM-5 and H₃PW₁₂O₄₀ Catalysis in the Synthesis of a this compound Derivative

| Catalyst | Amount (g) | Reactant Ratio (Aldehyde:Amine) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| HZSM-5 | 0.1 | 1:3 | 120 | 8 | 85 |

| H₃PW₁₂O₄₀ | 0.07 (2.5 mol%) | 1:3 | 120 | 0.5 | 80 |

Data sourced from a study on the solvent-free synthesis of this compound derivatives. researchgate.net

Polymer-Supported Sulfonic Acid Catalysts (e.g., NKC-9)

Polymer-supported sulfonic acid catalysts, such as NKC-9, are another class of solid acid catalysts used for the synthesis of this compound. beilstein-journals.orgd-nb.inforesearchgate.net These catalysts offer the advantages of heterogeneous catalysis, including ease of separation from the reaction mixture and potential for recycling. univie.ac.at The sulfonic acid groups (-SO₃H) grafted onto the polymer support provide the acidic sites necessary for the catalytic transformation. nih.gov This method is an alternative to using traditional Brønsted or Lewis acids. beilstein-journals.orgd-nb.info

Mechanistic Investigations of this compound Formation

The formation of this compound predominantly proceeds through an electrophilic aromatic substitution mechanism.

Triaryl Condensation Mechanisms

The synthesis of this compound and its derivatives is most commonly achieved through the acid-catalyzed condensation of an aromatic amine, such as aniline, with an aryl aldehyde or formaldehyde (B43269). researchgate.netresearchgate.net This transformation, often referred to as the Baeyer condensation, proceeds via a tandem regio-selective electrophilic aromatic substitution mechanism. researchgate.net

The general mechanism can be broken down into several key steps:

Generation of the Electrophile : In the presence of an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid), the carbonyl oxygen of the aldehyde is protonated. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the formation of a highly reactive carbocation or a related electrophilic species. tandfonline.combyjus.com

First Electrophilic Attack : The electron-rich aromatic ring of the first aniline molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon. tandfonline.combyjus.com The amino group (-NH₂) of aniline is a powerful activating group and directs the substitution to the ortho and para positions. Due to steric hindrance, the para-position is predominantly attacked, leading to the formation of a 4-aminobenzyl alcohol intermediate or its equivalent. researchgate.net

Formation of a Second Electrophile : The intermediate alcohol is subsequently protonated in the acidic medium, followed by the elimination of a water molecule to generate a new, stabilized carbocation (an aza-fulvenium or benzylic cation).

Second Electrophilic Attack : This benzylic carbocation is a potent electrophile that is then attacked by a second molecule of aniline, again preferentially at the para position. tandfonline.com

Final Product Formation : A final deprotonation step occurs to restore the aromaticity of the second ring, yielding the this compound product. byjus.com

Influence of Substituents on Reaction Feasibility and Regioselectivity

The feasibility and outcome of the condensation reaction are significantly influenced by the nature and position of substituents on both the aniline and aldehyde reactants.

Substituents on the Aniline Ring :

Electron-Donating Groups (EDGs) : Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) on the aniline ring increase the electron density of the ring, making it more nucleophilic. This enhanced nucleophilicity accelerates the rate of electrophilic attack, generally leading to higher reaction yields and shorter reaction times. researchgate.net

Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO₂) or chloro (-Cl) decrease the electron density of the aniline ring, deactivating it towards electrophilic substitution. researchgate.net Consequently, the reaction with anilines bearing EWGs is slower and often results in lower yields. researchgate.net

Substituents on the Aryl Aldehyde :

Electron-Withdrawing Groups (EWGs) : An EWG (e.g., -NO₂, -Cl) on the aromatic ring of the aldehyde enhances the partial positive charge on the carbonyl carbon. This increases its electrophilicity, making it more susceptible to nucleophilic attack by the aniline. As a result, aldehydes with EWGs tend to show higher reactivity in this condensation. tandfonline.com

Electron-Donating Groups (EDGs) : Conversely, an EDG (e.g., -OH, -OCH₃) on the aldehyde's ring reduces the electrophilicity of the carbonyl carbon, which can lead to decreased reactivity compared to unsubstituted or EWG-substituted aldehydes.

Regioselectivity : The powerful ortho-, para-directing effect of the amino group on the aniline ring governs the regioselectivity of the reaction. The incoming electrophile (the aldehyde-derived cation) is directed almost exclusively to the positions ortho and para to the -NH₂ group. The formation of the 4,4'-diamino isomer is strongly favored over the 2,2'- or 2,4'- isomers primarily due to reduced steric hindrance at the para position. researchgate.net

Synthesis of Substituted this compound Derivatives

Incorporation of Electron-Donating and Electron-Withdrawing Groups

A wide variety of substituted 4,4'-diaminotriphenylmethanes can be synthesized by choosing appropriately substituted anilines and aldehydes. The use of solid acid catalysts like HZSM5 zeolite or heteropolyacids such as H₃PW₁₂O₄₀ under solvent-free conditions has proven effective for these syntheses. researchgate.net

Research findings indicate a clear trend: the reaction of various substituted aromatic aldehydes with anilines that have electron-donating groups proceeds in better yields compared to anilines with electron-withdrawing groups. researchgate.net Similarly, aromatic aldehydes containing electron-withdrawing groups in the ortho or para positions are highly reactive. tandfonline.comresearchgate.net

| Aldehyde Reactant | Aniline Reactant | Substituent Type | Catalyst/Conditions | Product | Ref |

| Benzaldehyde | Aniline | Unsubstituted | HZSM5 / 120°C (Solvent-free) | This compound | researchgate.net |

| 4-Chlorobenzaldehyde | Aniline | EWG (on aldehyde) | Aniline hydrochloride / Reflux | 4-((4-aminophenyl)(4-chlorophenyl)methyl)aniline | researchgate.net |

| 4-Nitrobenzaldehyde | Aniline | EWG (on aldehyde) | H₃PW₁₂O₄₀ / 120°C (Solvent-free) | 4-((4-aminophenyl)(4-nitrophenyl)methyl)aniline | researchgate.net |

| 4-Hydroxybenzaldehyde | Aniline | EDG (on aldehyde) | Aniline hydrochloride / Reflux | 4-((4-aminophenyl)(4-hydroxyphenyl)methyl)aniline | researchgate.net |

| Benzaldehyde | o-Toluidine | EDG (on aniline) | H₃PW₁₂O₄₀ / 120°C (Solvent-free) | 4,4'-Diamino-2,2'-dimethyltriphenylmethane | researchgate.net |

| Formaldehyde | 2-Nitroaniline | EWG (on aniline) | Water / Stirring | 4,4'-Diamino-2,2'-dinitrodiphenylmethane | tsijournals.com |

Synthesis of Halogenated this compound Derivatives

Halogenated derivatives of this compound are synthesized for applications in materials science, such as in the preparation of high-performance polyimides. The synthesis follows the standard acid-catalyzed condensation, using a halogen-substituted aldehyde.

For example, 4-Fluoro-4,4'-diaminotriphenylmethane is prepared through the condensation of aniline with 4-fluorobenzaldehyde. researchgate.net This monomer is then used in polycondensation reactions to create fluorine-containing polyimides. researchgate.net

Similarly, chloro-substituted derivatives can be prepared. The synthesis of 4-((4-aminophenyl)(4-chlorophenyl)methyl)aniline involves the reaction of aniline with 4-chlorobenzaldehyde, typically catalyzed by aniline hydrochloride. researchgate.net

| Halogenated Reactant | Co-reactant | Product | Ref |

| 4-Fluorobenzaldehyde | Aniline | 4-Fluoro-4,4'-diaminotriphenylmethane | researchgate.net |

| 4-Chlorobenzaldehyde | Aniline | 4-((4-aminophenyl)(4-chlorophenyl)methyl)aniline | researchgate.net |

Synthesis of Leuco Bases from this compound

The term "leuco base" refers to the colorless, reduced form of a dye. The synthetic methodologies described above for producing this compound and its derivatives are, in fact, methods for synthesizing these leuco bases. The triphenylmethane (B1682552) structure formed from the condensation of anilines and aldehydes is the leuco form. google.com

These leuco compounds can be subsequently oxidized to form the highly colored triphenylmethane dyes. For instance, the condensation of aniline and formaldehyde using a catalyst like activated kaolin (B608303) yields 4,4'-diaminodiphenylmethane, which is itself a leuco base. google.com Therefore, the synthesis of the leuco base is the primary step achieved through Baeyer condensation, not a subsequent reaction starting from the diaminotriphenylmethane. The product of the condensation is the leuco base, which serves as the immediate precursor to the corresponding dye.

Advanced Applications of 4,4 Diaminotriphenylmethane in Materials Science

Polymeric Materials Derived from 4,4'-Diaminotriphenylmethane

This compound (DATPM) and its derivatives serve as crucial building blocks in the synthesis of high-performance polymers. The unique triphenylmethane (B1682552) structure, with its non-coplanar and bulky phenyl pendant group, imparts desirable properties such as improved solubility and processability to otherwise intractable aromatic polymers. researchgate.net This has led to significant research into its use for creating advanced materials for a variety of applications.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. lew.roazom.com The incorporation of DATPM derivatives into the polyimide backbone leads to polymers with a favorable combination of these characteristics, along with enhanced solubility, which is a significant advantage for processing. researchgate.netsemanticscholar.org

A common and effective method for synthesizing high-molecular-weight polyimides from DATPM derivatives is the one-step high-temperature solution polycondensation. semanticscholar.orgnih.gov This technique involves reacting a DATPM derivative, such as 4-fluoro-4',4''-diaminotriphenylmethane, with various aromatic dianhydrides in a high-boiling solvent like m-cresol. semanticscholar.orgnih.govresearchgate.net The reaction is typically carried out at temperatures ranging from 180 to 200°C. semanticscholar.orgnih.govresearchgate.net This direct polycondensation method has proven to be highly suitable for producing polyimides with excellent thermal and mechanical properties. semanticscholar.orgnih.gov The resulting polymers often have high inherent viscosities (around 1.0–1.3 dL/g), indicating the formation of high-molecular-weight chains necessary for creating strong, flexible films. semanticscholar.orgnih.govresearchgate.net

The synthesis process generally involves the following steps:

Dissolving the diamine and dianhydride monomers in a polar aprotic solvent.

Heating the reaction mixture to high temperatures to facilitate the polycondensation and imidization reaction. lew.ro

Precipitating the resulting polyimide in a non-solvent like methanol (B129727) to isolate the polymer. semanticscholar.org

Purifying the polymer by redissolving it and reprecipitating it multiple times. semanticscholar.org

Drying the final polymer product under vacuum at elevated temperatures. semanticscholar.org

This one-step method is often preferred over the two-step process, which involves the formation of a poly(amic acid) intermediate, as it can circumvent issues related to the hydrolytic instability of the intermediate. lew.rovt.edu

The choice of the aromatic dianhydride co-monomer has a profound impact on the final properties of the polyimides derived from DATPM. semanticscholar.orgnih.govvt.edu By systematically varying the dianhydride structure, researchers can tailor the polymer's thermal stability, solubility, mechanical strength, and gas separation performance. researchgate.netsemanticscholar.orgnih.gov The rigidity and chemical nature of the dianhydride moiety control the intramolecular rigidity of the polymer chain, while the bulky pendant group from the DATPM derivative disrupts intermolecular packing. semanticscholar.orgnih.gov

Key properties influenced by the dianhydride precursor include:

Thermal Stability : Polyimides based on DATPM derivatives exhibit high thermal stability, with decomposition temperatures (at 5% weight loss) often exceeding 470°C. researchgate.net The glass transition temperatures (Tg) are also significantly affected by the dianhydride's structure. More rigid dianhydrides tend to increase the Tg, while flexible linkages (like ether or carbonyl groups) within the dianhydride can lower it by facilitating bond rotation. nih.gov

Solubility : The incorporation of the triphenylmethane structure generally enhances solubility in common organic solvents. researchgate.netresearchgate.net However, the specific dianhydride used also plays a role. For instance, polyimides synthesized with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) often show excellent solubility in a range of polar aprotic solvents. researchgate.net

Mechanical Properties : These polyimides can be cast into flexible and strong films. researchgate.net The tensile strength and modulus are influenced by the dianhydride structure, with more rigid backbones generally leading to higher tensile strength and modulus. researchgate.netnih.gov

Gas Permeability : The structure of the dianhydride is a key factor in determining the gas transport properties of polyimide membranes. Bulky and rigid dianhydrides, such as 6FDA, can increase the fractional free volume (FFV) and the interchain d-spacing, leading to higher gas permeability. researchgate.netsemanticscholar.orgnih.gov

The following table summarizes the properties of polyimides synthesized from 4-fluoro-4',4''-diaminotriphenylmethane and various commercial dianhydrides.

| Dianhydride Precursor | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Tensile Strength | Elongation at Break |

| PMDA (Pyromellitic dianhydride) | 473°C researchgate.net | 476°C researchgate.net | 93.3 MPa researchgate.net | 3.7% researchgate.net |

| BPDA (3,3',4,4'-Biphenyltetracarboxylic dianhydride) | 421°C researchgate.net | 496°C researchgate.net | 87.5 MPa researchgate.net | 4.1% researchgate.net |

| ODPA (4,4'-Oxydiphthalic anhydride) | 358°C researchgate.net | 480°C researchgate.net | 82.1 MPa researchgate.net | 15.2% researchgate.net |

| 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) | 392°C researchgate.net | 485°C researchgate.net | 85.3 MPa researchgate.net | 4.8% researchgate.net |

Polybenzoxazoles (PBOs) are another class of high-performance heterocyclic polymers with outstanding thermal and mechanical properties. titech.ac.jp They can be synthesized through the thermal rearrangement (TR) of polyimide precursors that contain ortho-hydroxyl groups. nih.gov While direct synthesis from DATPM is not the common route, polyimides derived from DATPM-related structures containing hydroxyl functionalities can serve as precursors for PBOs.

The process involves synthesizing an ortho-hydroxy polyimide, which is then heated at high temperatures (typically between 350 to 450°C) under an inert atmosphere. nih.gov This thermal treatment induces a rearrangement reaction where the imide ring opens and then re-closes to form the benzoxazole (B165842) ring, with the elimination of carbon dioxide. nih.gov The conversion to PBO generally increases with temperature. nih.gov The introduction of bulky pendant phenyl groups, similar to that in DATPM, into the polyimide precursor backbone is a strategy to influence the properties of the final TR-PBO material. nih.gov This approach can create PBOs with modified chain packing and free volume, which is particularly relevant for applications like gas separation membranes. monash.edu

Polyimides derived from this compound and its derivatives are highly promising materials for gas separation membranes. semanticscholar.orgnih.gov Polymeric membranes offer an energy-efficient alternative to traditional gas separation technologies. nih.gov The key performance indicators for a gas separation membrane are its permeability (a measure of productivity) and its selectivity (a measure of separation efficiency). nih.gov Often, there is a trade-off between these two properties. nih.gov

The unique chemical structure of DATPM-based polyimides helps to mitigate this trade-off. The rigid polymer backbone provides the size and shape discrimination needed for high selectivity, while the bulky, non-planar triphenylmethane group hinders efficient chain packing, thereby increasing the fractional free volume (FFV) and enhancing gas permeability. researchgate.netsemanticscholar.orgnih.gov These membranes have been evaluated for separating various gas pairs of industrial interest, such as O₂/N₂ and CO₂/CH₄. nih.gov

The gas transport properties of DATPM-based polyimide membranes are intrinsically linked to their chemical structure. semanticscholar.orgnih.gov The relationship between the polymer's structure and its gas transport behavior is governed by several factors:

Fractional Free Volume (FFV) : The FFV is the fraction of the polymer volume that is not occupied by the polymer chains. A higher FFV generally leads to higher gas permeability because it provides more pathways for gas molecules to diffuse through the membrane. nih.gov The bulky pendant phenyl group in DATPM and the use of contorted dianhydrides like 6FDA effectively increase the FFV. semanticscholar.orgnih.gov

Interchain d-spacing : This refers to the average distance between polymer chains. A larger d-spacing, confirmed by X-ray diffraction, usually correlates with higher gas permeability. researchgate.net The introduction of bulky groups disrupts chain packing and increases this distance. semanticscholar.org

Chain Rigidity and Mobility : The rigidity of the polymer backbone, largely determined by the dianhydride monomer, influences the selectivity of the membrane. nih.govnih.gov A more rigid structure can better differentiate between gas molecules of different sizes, leading to higher selectivity.

Pendant Groups : The pendant 4-fluoro-phenyl group in 4-fluoro-4',4''-diaminotriphenylmethane, for example, disrupts intermolecular packing, contributing to a good combination of permeability and selectivity. semanticscholar.orgnih.gov

In general, gas permeability in these polyimide membranes increases as both the fractional free volume and the d-spacing increase. semanticscholar.orgnih.gov By carefully selecting the dianhydride to pair with a DATPM derivative, it is possible to fine-tune the structure-property relationships to optimize the membrane's performance for specific gas separation applications. semanticscholar.orgnih.govnih.gov

Membranes for Gas Separation Applications

Fractional Free Volume and Permeability/Selectivity Trade-off

In the field of membrane-based gas separation, the molecular architecture of a polymer is paramount in determining its performance. For polymers derived from this compound, particularly polyimides, the inherent three-dimensional and non-linear structure of the diamine monomer plays a crucial role in disrupting efficient polymer chain packing. This disruption leads to an increase in the Fractional Free Volume (FFV), which is the fraction of the polymer's total volume that is not occupied by the polymer chains themselves. The FFV is a critical parameter that directly influences the transport of gas molecules through the membrane. nih.govresearchgate.net

A higher FFV generally leads to increased gas permeability, as there are more and larger voids through which gas molecules can diffuse. However, this often comes at the cost of selectivity, which is the membrane's ability to separate one gas from another. This inverse relationship is known as the permeability/selectivity trade-off, a central challenge in membrane science. nih.gov

Research on polyimides synthesized from derivatives of this compound, such as 4-Fluoro-4,4'-Diaminotriphenylmethane, demonstrates these principles effectively. The introduction of bulky pendant groups, like the fluoro-phenyl group from the diamine, further inhibits molecular motion and packing. nih.gov This results in membranes with a larger d-spacing (the average distance between polymer chains) and a higher FFV. Consequently, the gas permeability increases. nih.govresearchgate.net The specific structure of the dianhydride used in the polymerization also modulates these properties by controlling the intramolecular rigidity of the polymer backbone. nih.gov

By carefully selecting the chemical structures of both the diamine and the dianhydride, it is possible to optimize the membrane's performance, achieving a favorable combination of high permeability without a significant loss in selectivity. For instance, in certain polyimides based on 4-Fluoro-4,4'-Diaminotriphenylmethane, the bulky hexafluoroisopropylidene (6FDA) group from the dianhydride, combined with the pendant fluoro-phenyl group, was shown to enhance both permeability and selectivity for the CO₂/CH₄ gas pair, representing a partial circumvention of the typical trade-off. nih.gov The permeation process in these membranes is generally governed by kinetic factors, with gas diffusivity decreasing as the kinetic diameter of the gas molecule increases. nih.gov

Table 1: Gas Permeability in Polyimide Membranes based on 4-Fluoro-4,4'-Diaminotriphenylmethane (TMF)

| Polyimide (Dianhydride-TMF) | Gas | Permeability (Barrer) | Ideal Selectivity (CO₂/CH₄) | Ideal Selectivity (O₂/N₂) |

|---|---|---|---|---|

| 6F-TMF | CO₂ | 27.5 | 41 | |

| CH₄ | 0.67 | |||

| O₂ | 7.1 | 4.7 | ||

| N₂ | 1.5 | |||

| DS-TMF | CO₂ | 11.0 | 34 | |

| CH₄ | 0.32 | |||

| O₂ | 3.4 | 5.6 | ||

| N₂ | 0.61 | |||

| OD-TMF | CO₂ | 15.2 | 30 | |

| CH₄ | 0.50 | |||

| O₂ | 4.3 | 4.8 | ||

| N₂ | 0.9 |

Thermal Rearrangement (TR) Processes in Membranes

Thermal rearrangement (TR) is a post-synthesis modification process applied to certain polymers, typically aromatic polyimides containing ortho-positioned functional groups, to create materials with exceptionally high fractional free volume and gas permeability. nih.govbwise.kr The process involves heating the precursor polymer membrane to high temperatures (generally above 350°C) in an inert atmosphere. This triggers an intramolecular cyclization reaction, converting the imide rings into more rigid, contorted benzoxazole or other heterocyclic structures. nih.gov A key consequence of this transformation is the release of small molecules, such as CO₂, as byproducts. nih.gov

The departure of these small molecules and the subsequent structural change from a relatively planar imide to a rigid, spatially contorted heterocyclic structure creates a significant increase in microporosity within the polymer matrix. This results in a substantial enhancement of the FFV. nih.gov Consequently, TR polymers exhibit a remarkable increase in gas permeability, often by one or two orders of magnitude compared to their polyimide precursors. bwise.kr

While direct and detailed studies on the thermal rearrangement of polymers based specifically on unsubstituted this compound are not extensively documented in the provided context, the inherent structural characteristics of this diamine make its derivatives promising candidates for creating high-performance TR membranes. The bulky and non-linear triphenylmethane core already induces poor chain packing and a higher baseline FFV. researchgate.net Incorporating this structure into a polyimide designed for thermal rearrangement could synergistically enhance the final microporosity of the TR polymer. The thermal stability of polyimides derived from this compound, with decomposition temperatures often exceeding 490°C, indicates they can withstand the high temperatures required for the rearrangement process. researchgate.net The thermal treatment can, however, lead to a decrease in the mechanical properties of the resulting membranes due to the creation of a porous structure and potential slight pyrolysis of the polymer backbone at very high temperatures. nih.gov

Development of Functionalized Materials

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions between a larger 'host' molecule and a smaller 'guest' molecule. nih.gov The specific shapes and electronic properties of the host and guest allow them to bind selectively. This compound and its derivatives have found utility in this area of supramolecular chemistry. hilarispublisher.com

Incorporation into Catalytic Systems

While not typically a catalyst itself, this compound is a crucial building block whose synthesis and subsequent use are deeply intertwined with catalytic processes. The efficient production of diaminotriphenylmethanes often relies on acid catalysis. hilarispublisher.com Modern, environmentally conscious methods employ solid acid catalysts like HZSM5 zeolite and heteropoly acids such as 12-Tungstophosphoric acid (H₃PW₁₂O₄₀) for the condensation reaction between anilines and benzaldehydes. hilarispublisher.comresearchgate.net These catalytic systems offer advantages such as high yields, shorter reaction times, solvent-free conditions, and the potential for catalyst reuse, which is a significant improvement over traditional methods using corrosive mineral acids. researchgate.net

Furthermore, this compound is a precursor to 4,4'-diaminodiphenylmethane (MDA) type polyamines, which are key intermediates in the production of isocyanates for the polyurethane industry. The synthesis of these polyamines is a major industrial process that relies heavily on catalysis. Novel delaminated zeolitic materials, such as ITQ-18, have been shown to be highly efficient catalysts for this transformation, offering excellent control over the distribution of isomers and demonstrating slower rates of deactivation compared to conventional zeolites. researchgate.net The incorporation of the triphenylmethane structure into more complex materials can, therefore, be seen as part of a value chain heavily dependent on advanced catalytic systems. Additionally, the broader class of triphenylmethane compounds is relevant in catalytic degradation processes; for example, iron porphyrin complexes, acting as models for cytochrome P450 enzymes, have been used to catalytically degrade triphenylmethane dyes in wastewater treatment applications. nih.gov

Computational and Theoretical Studies of 4,4 Diaminotriphenylmethane

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the conformational landscape and intermolecular interactions of 4,4'-diaminotriphenylmethane and its derivatives. These methods are particularly useful for understanding how these molecules might behave in a biological environment.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is crucial for interpreting its chemical and biological activity. The potential energy surface (PES) of a molecule describes its energy as a function of its geometry and is a key concept in conformational analysis. libretexts.orgyoutube.comlibretexts.org The minima on the PES correspond to stable conformers. libretexts.orgyoutube.comlibretexts.org

While a specific conformational analysis of this compound was not found in the search results, studies on related structures provide insight. The conformational transformations of 4,4-dimethyl-1,3-dioxane, for example, are complex due to ring asymmetry and involve a family of flexible conformers. researchgate.net For triphenylmethane (B1682552) derivatives, the rotation of the phenyl rings is a key conformational feature. The steric hindrance between the phenyl groups can lead to significant rotational barriers.

Computational methods like molecular mechanics (MM) and quantum chemical calculations can be used to explore the PES of this compound. nih.govyoutube.com These methods can identify the low-energy conformers and the transition states that connect them, providing a comprehensive picture of the molecule's conformational flexibility.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.nethilarispublisher.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Several studies have reported the molecular docking of this compound (DATPM) derivatives. In one study, synthesized DATPMs were docked with IKKα (PDB code: 3BRT), a protein kinase. researchgate.net The results indicated that the DATPMs could be potential anticancer drugs. researchgate.nethilarispublisher.com The docking studies showed that the compounds have a high binding affinity for the receptor, with binding energies ranging from -13.38 to -11.80 kcal/mol. hilarispublisher.com The docked compounds formed strong hydrogen bonds with key amino acid residues in the active site of the protein, such as Gln 730, Asn-712, Thr-726, Glu-86, and Glu 89. hilarispublisher.com

Another study focused on novel 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4 (PAK4). nih.gov In this research, molecular docking was used to understand the structure-activity relationship and to identify the binding mode of the most potent inhibitors. nih.gov The compound with the lowest docking score (docking energy: -7.593 kcal/mol) was identified as a promising candidate for further development. nih.gov

These studies demonstrate the utility of molecular docking in identifying potential biological targets for this compound derivatives and in elucidating the molecular interactions that are crucial for their biological activity. The results from docking studies can guide the design of new derivatives with improved potency and selectivity.

Table 1: Molecular Docking Parameters of this compound Derivatives against IKKα

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Derivative 1 | -13.38 | Gln 730, Asn-712, Thr-726, Glu-86, Glu 89 |

| Derivative 2 | -12.50 | Gln 730, Asn-712, Thr-726, Glu-86, Glu 89 |

| Derivative 3 | -12.10 | Gln 730, Asn-712, Thr-726, Glu-86, Glu 89 |

| Derivative 4 | -11.95 | Gln 730, Asn-712, Thr-726, Glu-86, Glu 89 |

| Derivative 5 | -11.80 | Gln 730, Asn-712, Thr-726, Glu-86, Glu 89 |

Data is hypothetical and for illustrative purposes based on the ranges found in the search results.

Molecular Docking Studies of this compound Derivatives

Ligand-Target Interactions

Molecular docking studies are a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger macromolecule, such as a protein (target) nih.gov. In the case of this compound and its derivatives, these studies have been employed to explore their potential as therapeutic agents nih.govnih.gov.

Research has shown that DATPM derivatives have been docked with protein kinases, which are significant targets in cancer therapy nih.govnih.gov. One such study utilized the Molecular Operating Environment (MOE) to investigate the interactions between DATPM derivatives and the IKKα protein (PDB code: 3BRT) nih.govnih.gov. The computational results revealed that these compounds could be potential anticancer drugs nih.govnih.gov.

The binding of these ligands within the active site of the protein is stabilized by a network of non-covalent interactions nih.gov. Key interactions observed include:

Hydrogen Bonding : The amino (-NH2) groups on the phenyl rings of the DATPM scaffold play a prominent role in forming strong hydrogen bonds with key amino acid residues in the protein's active site. nih.gov Specific residues identified as forming these crucial bonds include Gln 730, Asn-712, Thr-726, Glu-86, and Glu 89 nih.gov. The formation of a greater number of hydrogen bonds between the ligand and the protein is a major factor contributing to higher binding affinity nih.gov.

Hydrophobic Interactions : In addition to hydrogen bonds, hydrophobic interactions contribute to the stabilization of the ligand-protein complex. For some DATPM derivatives, hydrophobic interactions were observed with residues such as Met-94 and Phe-89 nih.gov.

These computational models suggest that the planar and rigid structure of the diaminotriphenylmethane core helps determine its orientation within the binding pocket, facilitating these stabilizing interactions nih.gov.

Binding Energy Calculations

Binding energy is a key metric calculated from molecular docking simulations that quantifies the strength of the interaction between a ligand and its target protein researchgate.net. A more negative binding energy value indicates a stronger and more stable interaction researchgate.net.

For a series of this compound derivatives studied against the IKKα protein, the calculated binding affinities were found to be high, falling within a narrow range nih.gov. This suggests a consistent and favorable interaction mode for this class of compounds with the target. The specific calculated energy values demonstrate the potential of these molecules as effective binders nih.gov.

| Energy Parameter | Calculated Value Range (kcal/mol) |

|---|---|

| Binding Energy (BE) | -13.38 to -11.80 |

| London dG | -10.73 to -9.943 |

Table 1. Calculated binding energy ranges for this compound derivatives docked with the IKKα protein nih.gov. The London dG energy is a component of the total binding score that estimates the energy loss due to the loss of rotational and translational freedom of the ligand upon binding.

Spectroscopic Analysis and Theoretical Correlation

Computational methods are integral to the interpretation and validation of experimental spectroscopic data. By calculating theoretical spectra using quantum chemical methods, researchers can assign experimental peaks with greater confidence and gain deeper insight into the molecule's electronic and geometric structure nih.govmdpi.com.

Vibrational Analysis and Theoretical Calculations (e.g., FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a technique that probes the vibrational modes of a molecule. Experimental FTIR spectra of this compound derivatives show characteristic absorption bands corresponding to specific functional groups nih.gov.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching | 3428, 3348 |

| Csp³-H Stretching | 2962, 2857 |

| C=C Aromatic Stretching | 1618 |

Table 2. Experimental FTIR absorption bands for a chloro-substituted this compound derivative nih.gov.

To validate these experimental findings, theoretical calculations based on Density Functional Theory (DFT) are commonly performed nih.govruc.dkspectroscopyonline.com. The standard methodology involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies ruc.dkresearchgate.net. Functionals such as B3LYP combined with basis sets like 6-311+G(d,p) are frequently used for this purpose nih.gov. The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors, which yields better agreement with experimental data nih.gov. This combined experimental and theoretical approach allows for a precise assignment of each vibrational band to a specific molecular motion mdpi.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Computational Validation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C mdpi.com. Experimental NMR spectra have been recorded for derivatives of this compound, providing key structural information nih.gov.

| Nucleus | Experimental Chemical Shifts (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 4.95 (singlet, 4H) | -NH₂ protons |

| ¹H | 5.23 (singlet, 1H) | Methine (-CH) proton |

| ¹H | 6.52-7.36 (multiplet) | Aromatic protons |

| ¹³C | 55.0, 114.2, 126.1, 128.4, 129.3, 129.8, 132.3, 146.2, 147.0 | Various carbon atoms in the structure |

Table 3. Experimental ¹H and ¹³C NMR chemical shifts for a chloro-substituted this compound derivative, recorded in DMSO-d₆ nih.gov.

Computational chemistry offers robust methods for the prediction of NMR chemical shifts, which serve to confirm peak assignments and validate proposed structures mdpi.com. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors mdpi.comconicet.gov.ar. These calculations are typically performed using DFT, with functionals like B3LYP, and require the selection of an appropriate basis set and a solvent model to accurately reflect the experimental conditions ruc.dkmdpi.com. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS) imist.ma. The close correlation between these theoretically predicted shifts and the experimental values provides strong support for the determined molecular structure mdpi.commdpi.com.

Biological and Biomedical Research on 4,4 Diaminotriphenylmethane Derivatives

Anti-Cancer and Anti-Proliferative Activity of 4,4'-Diaminotriphenylmethane Analogs

The triarylmethyl motif, the foundational structure of this compound (DATPM), has been identified as a promising scaffold for anticancer agents. hilarispublisher.com Compounds containing this structure have been shown to induce cell death in melanoma cells in murine models, notably with reduced toxicity to normal human bone marrow cells. hilarispublisher.com Building on this, various DATPM analogs have been synthesized and evaluated for their anti-proliferative activities. Studies have confirmed that certain indole-modified triarylmethanes possess antiproliferative effects against cancer cell lines in culture. hilarispublisher.com Computational analyses further support the potential of DATPMs as effective anticancer drugs, suggesting they are viable candidates for further investigation in cancer therapy. hilarispublisher.com

A key mechanism behind the anti-proliferative effects of some this compound derivatives is their ability to inhibit protein kinases. hilarispublisher.com Protein kinases are crucial enzymes in cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell growth and cancer. hilarispublisher.com The kinase inhibitory activity of DATPM derivatives has been assessed using the Streptomyces 85E strain, where the inhibition of aerial hyphae formation serves as an indicator of protein kinase inhibition. hilarispublisher.com

In these assays, specific DATPM analogs demonstrated moderate inhibitory activity. The two most active compounds, 4-(bis(4-aminophenyl)methyl)phenol and N,N'-(phenylmethylene)bis(4-aminophenyl), were shown to produce significant "bald zones" (areas where hyphae formation is inhibited), indicating their potential to interfere with kinase activity. hilarispublisher.com

Protein Kinase Inhibitory Activity of Selected DATPM Analogs

| Compound Name | Abbreviation | Inhibition Bald Zone (mm) |

|---|---|---|

| 4-(bis(4-aminophenyl)methyl)phenol | CDA-01 | 10 ± 0.98 |

| N,N'-(phenylmethylene)bis(4-aminophenyl) | DA-01 | 9 ± 0.73 |

The anticancer mechanism of the broader triarylmethyl motif, to which this compound belongs, involves multiple cellular pathways. One primary mode of action is the inhibition of translation, which is mediated by the depletion of intracellular calcium (Ca²⁺) concentrations. hilarispublisher.com Furthermore, these compounds can disrupt cancer cell metabolism by inhibiting glycolysis. This is achieved by promoting the detachment of mitochondrially-bound hexokinase, a key enzyme in the glycolytic pathway. hilarispublisher.com Molecular docking studies on DATPMs have also suggested that these compounds could act by inhibiting specific kinases, such as IKKα, thereby interfering with signaling pathways essential for cancer cell survival and proliferation. hilarispublisher.com

Antimicrobial Applications (e.g., Antifungal Agents)

Beyond their anticancer potential, derivatives of this compound have found applications as antimicrobial agents. Notably, they have been employed as antifungal agents, particularly in the context of fish hatcheries to control fungal outbreaks. hilarispublisher.com This application highlights the broader biocidal activity of the diaminotriphenylmethane scaffold. The triarylmethane class of compounds, in general, includes well-known agents like clotrimazole, which contains a triarylmethyl group and is used as an antifungal drug. hilarispublisher.com The established use of DATPMs in specific antifungal applications underscores their potential for further development in controlling microbial growth. hilarispublisher.com

Enzyme Inhibition Studies (e.g., Xyloglucan (B1166014) Transglucosylase/Hydrolase (XTH) Inhibitors)

While this compound derivatives have been studied for their role as protein kinase inhibitors, specific research detailing their activity as inhibitors of Xyloglucan Transglucosylase/Hydrolase (XTH) is not extensively documented in the reviewed scientific literature. XTHs are enzymes crucial for the modification of cell walls in plants by cutting and rejoining xyloglucan polymers, playing a significant role in plant growth and development. nih.gov Although enzyme inhibition is a known mechanism for DATPMs, their specific interaction with XTH has not been a primary focus of the available research.

In silico Drug Discovery and ADMET Profiling

Computational methods are integral to the modern drug discovery process, allowing for the efficient screening of potential drug candidates and the prediction of their pharmacokinetic properties. nih.gov this compound derivatives have been the subject of such in silico studies to evaluate their drug-likeness and potential as therapeutic agents. hilarispublisher.com

Molecular docking, a key computational technique, has been used to study the interaction of DATPMs with protein targets like the IKKα kinase. hilarispublisher.com These studies help to predict the binding affinity and mode of interaction between the ligand (the DATPM derivative) and the target protein. hilarispublisher.com Furthermore, researchers have calculated various molecular descriptors for synthesized DATPM compounds to assess their compliance with established criteria for drug-likeness, such as Lipinski's Rule of Five. These analyses have shown that the synthesized compounds generally fall within acceptable limits, indicating they possess properties that could make them viable oral drug candidates. hilarispublisher.com This early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for identifying promising compounds for further experimental development. hilarispublisher.comnih.gov

A significant advantage of in silico methods is the early prediction of potential toxicity, which helps to minimize costly failures in later stages of drug development. mdpi.commdpi.com For the broader class of triphenylmethyl-containing compounds, research has indicated a favorable toxicity profile in some contexts, showing reduced toxicity to normal cells compared to cancerous ones. hilarispublisher.com While detailed computational toxicology studies predicting specific parameters like LD50 or organ-specific toxicity for this compound derivatives are not extensively detailed in the available literature, the initial findings for the parent triarylmethyl motif are encouraging. hilarispublisher.com The goal of synthesizing new DATPM analogs is often to develop potent anticancer drugs with enhanced specificity and lower toxicity. hilarispublisher.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The comprehensive characterization of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound derivatives is a critical component of preclinical development. These studies are essential for understanding the pharmacokinetic profile of a compound, which in turn influences its efficacy and safety. While specific ADME data for a wide range of this compound derivatives are not extensively available in publicly accessible literature, this section outlines the standard experimental approaches and the nature of the data that would be generated in such research.

The ADME profile of a drug candidate is typically assessed through a combination of in vitro assays and in vivo studies in animal models. These investigations provide crucial insights into how the body affects the drug, from its entry into the systemic circulation to its eventual elimination.

Absorption

The absorption characteristics of a compound determine the extent and rate at which it enters the bloodstream. For orally administered drugs, this involves passage through the gastrointestinal tract. Key parameters evaluated include intestinal permeability and the potential for being a substrate of efflux transporters.

In Vitro Permeability Assessment

A common method to predict oral absorption is the Caco-2 permeability assay. Caco-2 cells are human colon adenocarcinoma cells that differentiate to form a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Table 1: Representative Data from an In Vitro Caco-2 Permeability Assay

| Compound ID | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

|---|---|---|---|

| Derivative A | 0.5 | 3.2 | Low |

| Derivative B | 15.2 | 1.1 | High |

Apparent Permeability (Papp): This value quantifies the rate at which a compound crosses the Caco-2 cell monolayer. Higher Papp values generally correlate with better intestinal absorption.

Efflux Ratio: This is the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction. An efflux ratio significantly greater than 2 suggests that the compound may be actively transported out of the cells by efflux pumps like P-glycoprotein, which could limit its oral absorption.

Distribution

Once absorbed, a drug distributes from the systemic circulation into various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding and the physicochemical properties of the compound.

In Vitro Plasma Protein Binding

The binding of a drug to plasma proteins, primarily albumin, is a key determinant of its distribution, as only the unbound fraction is free to exert its pharmacological effect and be cleared from the body. Equilibrium dialysis is a standard method for determining the extent of plasma protein binding.

Table 2: Illustrative Plasma Protein Binding Data

| Compound ID | Unbound Fraction (fu) in Plasma (%) |

|---|---|

| Derivative X | 5.8 |

| Derivative Y | 25.3 |

Unbound Fraction (fu): This represents the percentage of the drug that is not bound to plasma proteins. A low unbound fraction can indicate that a higher dose may be needed to achieve a therapeutic concentration of the free drug at the target site.

Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism, which is often mediated by cytochrome P450 (CYP) enzymes.

In Vitro Metabolic Stability

The metabolic stability of a compound is assessed by incubating it with liver microsomes or hepatocytes and monitoring its disappearance over time. This provides an estimate of how quickly the drug will be cleared by the liver in vivo.

Table 3: Example of In Vitro Metabolic Stability in Human Liver Microsomes

| Compound ID | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

|---|---|---|

| Analog 1 | > 60 | < 10 |

| Analog 2 | 15 | 46.2 |

Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life suggests greater metabolic stability.

Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize the drug. High intrinsic clearance often translates to high hepatic clearance and a shorter duration of action in vivo.

Excretion

Excretion is the final removal of the drug and its metabolites from the body. The primary routes of excretion are through the kidneys (urine) and the liver (bile and feces).

In Vivo Excretion Studies

In vivo studies in animal models, such as rats, are conducted to determine the routes and rates of excretion. A radiolabeled version of the compound is often used to trace its disposition.

Table 4: Representative Excretion Profile in Rats Following a Single Intravenous Dose

| Route of Excretion | Percentage of Administered Dose Recovered (%) |

|---|---|

| Urine | 35 |

| Feces | 60 |

| Total Recovery | 95 |

Environmental and Analytical Chemistry Research Involving 4,4 Diaminotriphenylmethane

Analytical Detection and Determination Methods

The analytical chemistry of 4,4'-Diaminotriphenylmethane and its derivatives is crucial for monitoring its presence in various matrices and for understanding its chemical behavior. Research has explored its utility in different analytical techniques, ranging from classic assays to modern fluorescent probes.

Use as Indicators in Colorimetric and Titrimetric Assays

While various organic compounds are utilized as indicators in colorimetric and titrimetric analyses, specific documented applications of this compound as a primary indicator in such assays are not extensively reported in readily available scientific literature. Titration indicators are substances that signal the endpoint of a titration by a distinct color change at a specific pH or redox potential 50megs.comresearchgate.netlibretexts.org. Similarly, colorimetric assays rely on reagents that produce a measurable color change in the presence of a specific analyte medchemexpress.com. Although triphenylmethane (B1682552) compounds are a well-known class of dyes, the direct application of this compound as an indicator in these classical analytical methods is not a prominent area of research based on current findings.

Detection of Heavy Metals and Other Analytes

Research has investigated the potential of this compound as a foundational structure for the development of fluorescent probes for detecting metal ions. A study focused on evaluating this compound as a platform for a fluorescent sensor that responds to protons, pH changes, and metal ions researchgate.net. This indicates a potential application in the analytical detection of specific metal cations through changes in fluorescence intensity researchgate.net.

While not a direct detection method, it has been noted that the presence of transition and heavy metals can interfere with the spectrophotometric determination of flocculants that are based on the formation of ion associates with triphenylmethane (TPM) dyes researchgate.net. This interference arises from the overlapping absorption bands of the metal-dye complexes and the flocculant-dye associates, which can also enhance the absorption of the associate, complicating the analysis researchgate.net. This interaction underscores the sensitivity of the triphenylmethane structure to the presence of metal ions.

The following table summarizes the research focus on this compound and related compounds in the context of metal ion detection.

| Research Focus | Compound Class | Analytical Technique | Key Finding |

| Fluorescent Probe Development | This compound | Fluorescence Spectroscopy | Investigated as a platform for a fluorescent probe responsive to metal ions, protons, and pH. researchgate.net |

| Interference in Flocculant Analysis | Triphenylmethane Dyes | Spectrophotometry | Transition and heavy metals interfere with the determination of flocculants by forming complexes with the dyes. researchgate.net |

Degradation and Environmental Fate Studies

The environmental persistence and degradation pathways of this compound and its derivatives are of significant interest due to their widespread industrial use and potential for environmental release.

Biodegradation Resistance of this compound-Based Compounds

The biodegradation of this compound (often referred to as 4,4'-methylenedianiline or MDA in environmental studies) presents a complex picture. Studies have shown that in some tests, MDA is not readily biodegradable nih.gov. However, other research indicates that it can be readily biodegradable, although it may not meet the strict 10-day window criterion for this classification nih.gov. The composition and history of the microbial inoculum used in testing appear to play a significant role in its degradation nih.gov.

In soil environments, an initial rapid mineralization of MDA can occur, but this process slows down within a few days due to competitive chemical absorption nih.gov. This leads to degradation rates that are comparable to that of natural organic matter nih.gov. Under anaerobic conditions, the mineralization of MDA is poor nih.gov. The compound can also covalently bind to humic materials in soil and water, forming non-extractable residues and contributing to its persistence nih.govcdc.gov. The estimated half-life for the biodegradation of 4,4'-methylenedianiline in surface water is between 1 and 7 days cdc.gov.

The biodegradation of triphenylmethane dyes, a class to which this compound belongs, has been studied using various microorganisms, including bacteria, fungi, and yeasts nih.govresearchgate.netplos.org. These biological treatment processes are considered more environmentally friendly than physical or chemical methods as they can potentially degrade the dye molecules completely to carbon dioxide and water with less sludge formation nih.gov.

The table below outlines the key findings related to the biodegradation of this compound and related compounds.

| Environment | Condition | Biodegradation Finding | Reference |

| General | Aerobic | Not always readily biodegradable; dependent on inoculum. | nih.gov |

| Soil | Aerobic | Initial rapid mineralization followed by slower degradation due to absorption. | nih.gov |

| Water/Soil | Anaerobic | Poor mineralization. | nih.gov |

| Surface Water | Aerobic | Estimated half-life of 1-7 days. | cdc.gov |

Assessment of Recycled Materials Containing this compound

The assessment of recycled materials for the presence of this compound is particularly relevant for polyurethanes, where it can be formed from the hydrolysis of 4,4'-diphenylmethane diisocyanate (MDI).

One study focused on analyzing polyurethane shoe soles from heritage collections that had been stored for up to 50 years researchgate.net. Using liquid chromatography-mass spectrometry (LC-MS), the researchers looked for the presence of 4,4'-diaminodiphenylmethane (referred to as 4,4'-MDA) researchgate.net. The analytical method was capable of detecting 4,4'-MDA down to 1 ppm researchgate.net. In this particular study, no 4,4'-MDA was found in the analyte solutions at a concentration greater than 1 ppm researchgate.net. Furthermore, an "accelerated anaerobic hydrolysis test" on the sole materials did not detect the formation of 4,4'-MDA researchgate.net.

Another area of research involves the chemical recycling of polyurethane foams through processes like solvolysis (e.g., glycolysis and aminolysis) . These processes can lead to the formation of primary aromatic diamines, including 4,4'-diaminodiphenylmethane, as a side reaction . A method combining size exclusion chromatography (SEC) and gas chromatography-mass spectrometry (GC/MS) has been developed to determine the concentration of 4,4'-MDA in polyols derived from the solvolysis of flexible polyurethane foam researchgate.net. This analytical approach is crucial for ensuring that the recycled polyols meet regulatory limits for carcinogenic substances like 4,4'-MDA, which is often set at a maximum of 0.1% in substances to be shipped .

The following table summarizes the findings from the assessment of recycled materials.

| Recycled Material | Analytical Method | Compound Detected | Key Finding |

| Aged Polyurethane Shoe Soles | Liquid Chromatography-Mass Spectrometry (LC-MS) | 4,4'-Diaminodiphenylmethane (4,4'-MDA) | No 4,4'-MDA was detected above the 1 ppm limit in the tested samples. researchgate.net |